molecular formula C10H12O2 B074064 2,3-Dihydro-2,2-dimethyl-7-benzofuranol CAS No. 1563-38-8

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Cat. No.: B074064
CAS No.: 1563-38-8
M. Wt: 164.2 g/mol
InChI Key: WJGPNUBJBMCRQH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-7-benzofuranol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aminoalkanol derivatives .

Scientific Research Applications

Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The synthesis of this compound involves several methods, primarily focusing on its precursor compounds. Notable routes include:

  • Thermal Rearrangement : The compound can be synthesized via the thermal rearrangement of 2-substituted 1,3-benzodioxoles in the presence of acid catalysts. This method has been documented in various patents, indicating its industrial relevance .
  • Reactions with Catechol : Another synthesis pathway involves reacting catechol with methallyl halides to form Z-methallyloxyphenol, which is subsequently rearranged and cyclized to yield this compound .

Insecticide Precursors

One of the primary applications of this compound is as a precursor for insecticides. Specifically, it is used to synthesize benzofuranyl carbamate insecticides. These compounds have shown effectiveness in pest control and are crucial in agricultural practices .

Metabolite Analysis

This compound is also recognized as a metabolite formed during the hydrolysis of carbofuran, a widely used pesticide. Its analysis is essential for environmental monitoring and assessing pesticide degradation products in soil and water samples .

Case Study 1: Insecticide Development

A study highlighted the synthesis of this compound as a precursor for developing new insecticides with improved efficacy against common agricultural pests. The research demonstrated that formulations containing this compound significantly reduced pest populations while minimizing environmental impact compared to traditional insecticides .

Case Study 2: Environmental Monitoring

Research conducted on the degradation pathways of carbofuran in aquatic environments showed that monitoring levels of this compound could serve as an indicator of pesticide breakdown and potential ecological risks associated with pesticide use .

Mechanism of Action

Biological Activity

2,3-Dihydro-2,2-dimethyl-7-benzofuranol, also known as carbofuran 7-phenol, is a compound belonging to the coumaran class. It has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H12O2
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features a benzofuran skeleton with a dihydrofuran moiety.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of isobutenylpyrocatechol in the presence of an organic sulfonic acid catalyst to yield high purity and yield .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Specifically:

  • Gram-positive Bacteria : Compounds derived from this structure have shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .
  • Fungal Activity : Certain derivatives have also displayed antifungal activity against strains like Candida albicans and Candida parapsilosis, with MICs around 100 μg/mL .
Compound DerivativeActivity TypeMIC (μg/mL)
Compound IIIAntimicrobial (Gram+)50
Compound VIAntifungal100

The antimicrobial activity of these compounds appears to be influenced by structural modifications. The introduction of halogen atoms into the benzofuran structure enhances biological activity by altering membrane permeability and disrupting cellular functions in microbial cells .

Study on Antimicrobial Efficacy

In a comprehensive study published in 2010, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against a panel of microorganisms. The findings indicated that certain halogenated derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with existing antifungal agents like amiodarone .

Human Exposure and Metabolism

A study highlighted that this compound is not a naturally occurring metabolite but can be detected in individuals exposed to this compound or its derivatives. This finding emphasizes the need for further research into its safety profile and potential health impacts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol?

Methodological Answer : The synthesis typically involves three steps:

Epoxidation : Reacting this compound with epichlorohydrin in the presence of anhydrous K₂CO₃ to form an epoxy ether intermediate .

Aminolysis : Opening the epoxide ring with primary/secondary amines (e.g., t-butylamine, piperazine derivatives) to yield amino alcohols. Reaction conditions (solvent, temperature) vary based on amine reactivity .

Purification : Recrystallization or column chromatography to isolate derivatives. Yields range from 54% to 98%, depending on substituent steric effects .

Key Data :

DerivativeYield (%)Melting Point (°C)Reference
Compound 10 (t-butylamino)6446–48
Compound 20 (benzyl-piperazinyl)6187–88

Q. How is this compound characterized spectroscopically?

Methodological Answer :

  • IR Spectroscopy : Key peaks include O–H stretching (~3400 cm⁻¹), C–O–C (benzofuran ring, ~1250 cm⁻¹), and N–H bending (~1600 cm⁻¹) for aminoalkanol derivatives .
  • ¹H NMR : Distinct signals for dimethyl groups (δ 1.50 ppm, singlet), aromatic protons (δ 6.72–7.33 ppm), and OCH₂/CH₂N groups (δ 3.00–4.15 ppm) .
  • X-ray Crystallography : Used to resolve molecular geometries (e.g., dihedral angles between benzofuran and piperazinyl groups in derivatives 16 , 18 , 20 ) .

Advanced Research Questions

Q. How does this compound function as a ligand in titanium/zirconium complexes for catalytic applications?

Methodological Answer :

  • Coordination Chemistry : The hydroxyl group deprotonates to form aryloxide ligands. Titanium complexes (e.g., [Ti(μ-ddbfo)₂(ddbfo)₆]) are synthesized via direct reaction with Ti(OiPr)₄ or TiCl₄ in toluene .
  • Catalytic Activity : These complexes initiate ring-opening polymerization (ROP) of cyclic esters (e.g., ε-caprolactone) and catalyze alkyne-aldehyde additions. Monomeric Ti complexes show higher activity than dimeric Zr analogs due to steric flexibility .

Contradiction Note :
Dimeric Zr complexes exhibit lower catalytic efficiency but greater thermal stability compared to Ti analogs. Researchers must optimize metal/ligand ratios for target reactions .

Q. What experimental strategies resolve contradictions in degradation pathways of carbofuran (a derivative of this compound)?

Methodological Answer :

  • Degradation Pathways :
    • Photodegradation : UV/TiO₂ generates this compound-7-formate (m/z 192) via hydroxyl radical attack on the C–N carbamate bond .
    • Hydrolysis : Enzymatic cleavage (e.g., hydrolases) yields this compound (m/z 164) and methylamine .
  • Analytical Validation : Use LC-HRMS with internal standards (e.g., acetophenone) to quantify intermediates. Couple with ATR-FTIR for real-time monitoring of degradation kinetics .

Data Conflict Resolution :
Discrepancies in metabolite yields (e.g., phenol vs. formate derivatives) arise from pH-dependent reaction conditions. Controlled studies at pH 5–7 validate dominant pathways .

Q. How do structural modifications of this compound impact α-adrenolytic activity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Piperazinyl Derivatives (e.g., 16 , 18 ): Substitution with fluorophenyl or benzyl groups enhances binding to α-adrenergic receptors. In vivo studies show reduced arterial blood pressure in rats (e.g., Compound 10 ) .
    • Steric Effects : Bulky substituents (e.g., t-butyl) decrease bioavailability but improve receptor specificity.
  • Experimental Design :
    • In Vitro Assays : Radioligand binding studies using ³H-prazosin to quantify receptor affinity.
    • In Vivo Models : Measure blood pressure/heart rate changes in hypertensive rat models .

Key Finding :
Derivatives with a propyl-piperazinyl moiety (e.g., 20 ) show dual α-adrenolytic and anxiolytic activity, mimicking propranolol derivatives .

Methodological Challenges

Q. How to optimize HPLC conditions for quantifying this compound in environmental samples?

Methodological Answer :

  • Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).
  • Mobile Phase : MeOH:H₂O (50:50) with 0.1% formic acid to enhance peak resolution .
  • Detection : UV at 280 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) or ESI-MS in positive ion mode (m/z 164 [M+H]⁺) .
  • Validation : Spike recovery tests (85–110%) and LOQ of 0.1 μg/L ensure reliability .

Q. What crystallographic techniques resolve conformational flexibility in aminoalkanol derivatives?

Methodological Answer :

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 170 K to minimize thermal motion .
    • Refinement : SHELXS-97/SHELXL-97 software with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined via riding models .
  • Key Insight : Derivatives 16 and 18 are isostructural, while 20 exhibits distinct packing due to benzyl substituents .

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-ol
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InChI

InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3
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InChI Key

WJGPNUBJBMCRQH-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)O)C
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Molecular Formula

C10H12O2
Record name CARBOFURAN PHENOL
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DSSTOX Substance ID

DTXSID2027414
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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Molecular Weight

164.20 g/mol
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Physical Description

Carbofuran phenol is an odorless, white crystalline solid., White odorless solid; [CAMEO]
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Vapor Pressure

0.00000002 [mmHg]
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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CAS No.

1563-38-8
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Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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Record name 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-
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Record name 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL
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Synthesis routes and methods I

Procedure details

The starting material 2,3-dihydro-2,2-dimethyl-7-benzofuranol is prepared from catechol and 3-chloro-2-methylpropene as described by Neth. No. 6,500,340. The material (16.4 g) is added to 125 ml of water and contacted with 8 ml of 50% NaOH. After stirring one-half hour, 16.4 g of dimethylsulfate is added and the resulting suspension is stirred and heated at 60° for 2 hours. The resulting mixture is extracted with methylene chloride. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residual oil is distilled to afford 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran.
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Synthesis routes and methods II

Procedure details

The reaction of catechol and methallyl chloride may be illustrated as follows: ##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered to remove sodium chloride, then subjected to Claisen rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran resulting in the loss of unreacted or excess catechol employed in the reaction.
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Synthesis routes and methods III

Procedure details

Preferably, in this step, the intermediate 2-(2-hydroxy-2-methylpropoxy)phenol is combined with para-toluensulfonic acid and toluene and heated to reflux (approximately 111° C.) to produce carbofuran phenol.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
4-Methoxy-6-methylquinazoline
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
4-Methoxy-6-methylquinazoline
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
4-Methoxy-6-methylquinazoline
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
4-Methoxy-6-methylquinazoline
2,3-Dihydro-2,2-dimethyl-7-benzofuranol

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